7-bromo-4-chloro-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections . The structure of this compound consists of a fused indazole ring system with bromine and chlorine substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine typically involves a two-step process starting from inexpensive 2,6-dichlorobenzonitrile . The first step is a regioselective bromination, followed by heterocycle formation with hydrazine. This method yields the desired product with an overall isolated yield of 38-45% . The reaction conditions are optimized to avoid the need for column chromatography purification, making the process more economical and scalable for industrial production .
Industrial Production Methods
For large-scale production, the synthetic route described above is employed due to its cost-effectiveness and efficiency. The process has been successfully demonstrated on hundred-gram scales, ensuring that it can be scaled up for industrial applications without significant modifications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine and other nucleophiles under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although specific conditions depend on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydrazine leads to the formation of 3-aminoindazole derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 7-bromo-4-chloro-1H-indazol-3-amine is primarily related to its role as an intermediate in the synthesis of Lenacapavir. Lenacapavir functions as a capsid inhibitor, disrupting the assembly and disassembly of the HIV-1 capsid, thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 capsid protein, which is essential for the virus’s life cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoindazole: Another heterocyclic compound with similar biological activity.
Linifanib: A potent tyrosine kinase receptor inhibitor used to suppress tumor growth.
Glycogen Synthase 3β Inhibitors: Compounds with potential for the treatment of Alzheimer’s disease.
Uniqueness
7-Bromo-4-chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of Lenacapavir further highlights its importance in medicinal chemistry .
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRJSKDZJKCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=NN2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.